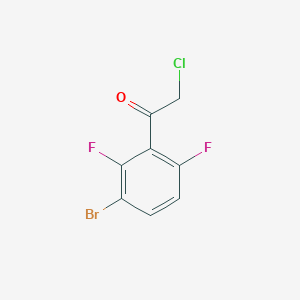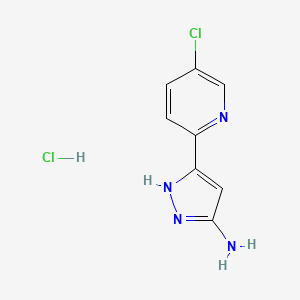
3-Amino-5-(5-chloro-2-pyridyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876647 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876647 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale industrial production, the preparation method of MFCD32876647 is designed to be simple and efficient. The process is optimized to ensure good solubility and stability of the final product, which is crucial for its storage and further application .
Chemical Reactions Analysis
Types of Reactions: MFCD32876647 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876647 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the formation of the desired products without unwanted side reactions .
Major Products: The major products formed from the reactions of MFCD32876647 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Mechanism of Action
The mechanism of action of MFCD32876647 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The precise molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32876647 include other triazolo ring compounds and derivatives with comparable chemical structures. These compounds share some properties with MFCD32876647 but may differ in terms of reactivity, stability, and specific applications .
Uniqueness: What sets MFCD32876647 apart from similar compounds is its unique combination of stability and reactivity, making it particularly suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining stability is a key factor that distinguishes it from other compounds .
Properties
Molecular Formula |
C8H8Cl2N4 |
|---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-5-1-2-6(11-4-5)7-3-8(10)13-12-7;/h1-4H,(H3,10,12,13);1H |
InChI Key |
YFDDDKCMXNNLPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


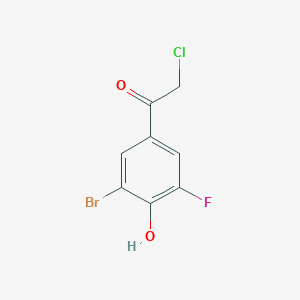
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
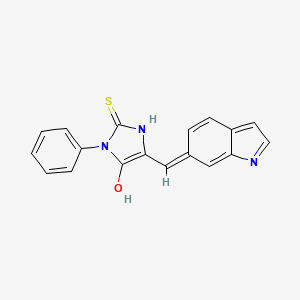
![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
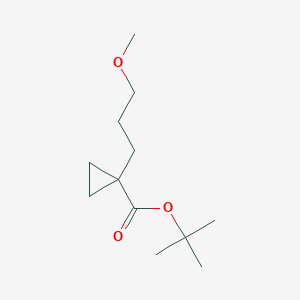
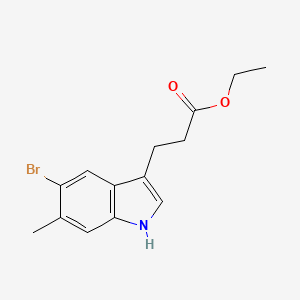


![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
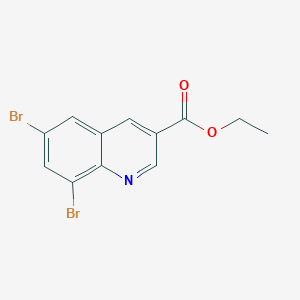
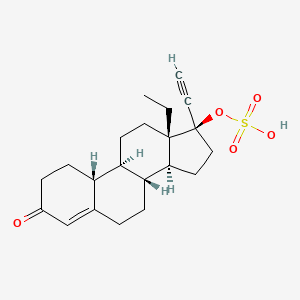
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
